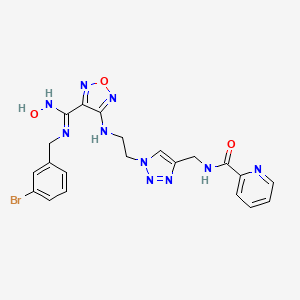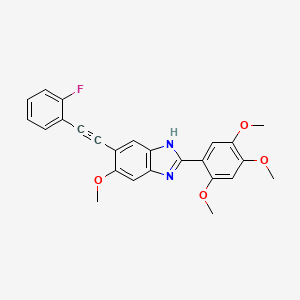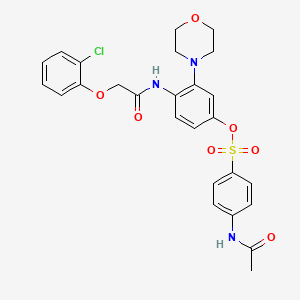
Anti-osteoporosis agent-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly effective in suppressing the differentiation of primary osteoclasts and attenuating RANKL-induced osteoclastogenesis . It demonstrates significant potential in inhibiting osteoclast formation and impeding the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, ensuring that the compound meets the required standards for pharmaceutical use. The production methods are designed to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-osteoporosis agent-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The conditions are carefully controlled to ensure the stability and activity of the compound.
Major Products Formed: The major products formed from these reactions are intermediate compounds that are further processed to yield the final this compound. These intermediates are crucial for the overall synthesis and contribute to the compound’s efficacy .
Wissenschaftliche Forschungsanwendungen
Anti-osteoporosis agent-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of osteoclast inhibition and bone resorption. It serves as a reference for developing new compounds with similar or improved properties .
Biology: In biological research, the compound is utilized to investigate the cellular and molecular mechanisms underlying osteoporosis. It helps in understanding how osteoclast differentiation and activity can be modulated to prevent bone loss .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating osteoporosis. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .
Industry: In the pharmaceutical industry, the compound is being developed for commercial use as an anti-osteoporotic drug. Its potential to inhibit osteoclast formation makes it a valuable candidate for treating bone-related disorders .
Wirkmechanismus
Anti-osteoporosis agent-4 exerts its effects by targeting specific molecular pathways involved in osteoclast differentiation and activity. The compound inhibits the activation of the PI3K/AKT and IκBα/NF-κB signaling pathways, which are crucial for osteoclastogenesis . By suppressing these pathways, this compound effectively reduces the formation and activity of osteoclasts, thereby preventing bone resorption and promoting bone health .
Vergleich Mit ähnlichen Verbindungen
Bisphosphonates: These compounds inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inducing osteoclast apoptosis.
Selective Estrogen Receptor Modulators (SERMs): These compounds mimic the effects of estrogen on bone, reducing bone resorption and increasing bone density.
Eigenschaften
Molekularformel |
C26H26ClN3O7S |
|---|---|
Molekulargewicht |
560.0 g/mol |
IUPAC-Name |
[4-[[2-(2-chlorophenoxy)acetyl]amino]-3-morpholin-4-ylphenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C26H26ClN3O7S/c1-18(31)28-19-6-9-21(10-7-19)38(33,34)37-20-8-11-23(24(16-20)30-12-14-35-15-13-30)29-26(32)17-36-25-5-3-2-4-22(25)27/h2-11,16H,12-15,17H2,1H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
HBLBCOGDJWFKPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




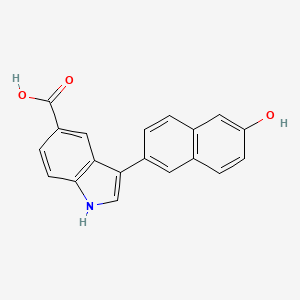
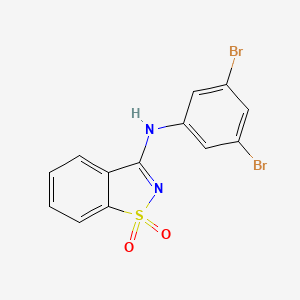
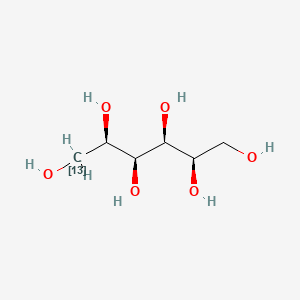
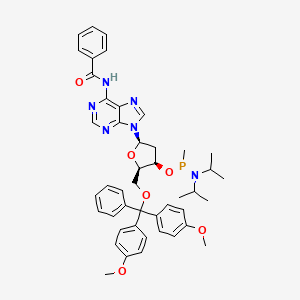


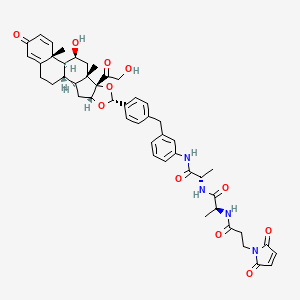
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)

